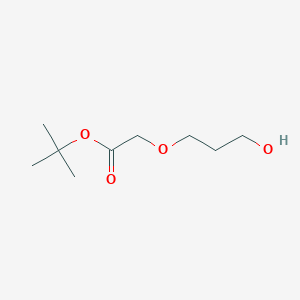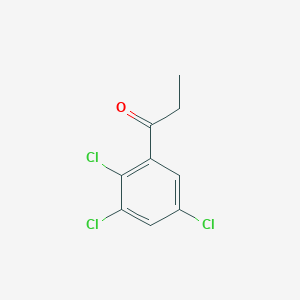
ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate can be achieved through multiple-step synthesis . The standard conditions for this transformation involve the use of NaH/KH in THF at reflux with diethyl carbonate (EtOCOOEt) with an acetic acid workup .Molecular Structure Analysis
The molecular structure of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate is based on a cyclohexane ring, which is a six-membered ring of carbon atoms . The cyclohexane ring has two substituents: an ethyl group and a methyl group . The most stable conformation of this molecule will be the one with the bulkiest substituent in the equatorial position .Chemical Reactions Analysis
The chemical reactions of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate are influenced by its conformation. Substituents prefer equatorial rather than axial positions in order to minimize the steric strain created of 1,3-diaxial interactions . The more stable conformation will place the larger substituent in the equatorial position .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate are influenced by its molecular structure. The molecule’s conformation can affect its solubility, reactivity, and other properties .Mécanisme D'action
The mechanism of action of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate in chemical reactions is influenced by its conformation. The molecule can undergo a ring flip, changing the positions of the substituents from axial to equatorial or vice versa . This can affect the reactivity of the molecule in chemical reactions.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers involves the reaction of a cyclohexanone derivative with an ethyl ester of a carboxylic acid in the presence of a base to form a mixture of diastereomers. The mixture is then separated using column chromatography to obtain the desired product.", "Starting Materials": [ "2-hydroxy-6-methylcyclohexanone", "ethyl ester of a carboxylic acid", "base" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-6-methylcyclohexanone and ethyl ester of a carboxylic acid in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir for a specific time period.", "Step 3: Quench the reaction mixture with water and extract the product with an organic solvent.", "Step 4: Purify the crude product using column chromatography to obtain a mixture of diastereomers of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate.", "Step 5: Separate the diastereomers using column chromatography to obtain the desired product." ] } | |
Numéro CAS |
2308741-36-6 |
Nom du produit |
ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers |
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




